3-Dimethylaminopropyl-d6 Chloride Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

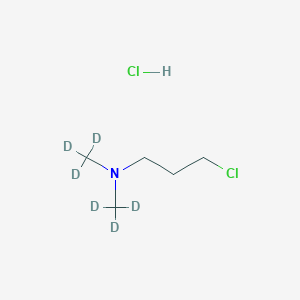

3-Dimethylaminopropyl-d6 Chloride Hydrochloride: is a deuterated derivative of 3-Dimethylaminopropyl chloride hydrochloride. It is a colorless to slightly yellow solid with a distinct odor. The compound is soluble in water and polar organic solvents, exhibiting weak basicity. Its molecular formula is C5H6D6ClN•HCl, and it has a molecular weight of 164.11 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylaminopropyl-d6 Chloride Hydrochloride typically involves the reaction of dimethylamine with allyl chloride in the presence of a deuterium source. The reaction proceeds as follows:

-

Dimethylamine and Allyl Chloride Reaction:

Reactants: Dimethylamine, Allyl chloride

Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-5°C.

Product: 3-Dimethylaminopropyl chloride

-

Deuteration:

Reactants: 3-Dimethylaminopropyl chloride, Deuterium oxide (D2O)

Conditions: The reaction is conducted at room temperature, allowing the exchange of hydrogen atoms with deuterium atoms.

Product: 3-Dimethylaminopropyl-d6 Chloride

-

Hydrochloride Formation:

Reactants: 3-Dimethylaminopropyl-d6 Chloride, Hydrochloric acid (HCl)

Conditions: The reaction is performed at room temperature, resulting in the formation of this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Dimethylaminopropyl-d6 Chloride Hydrochloride undergoes various chemical reactions, including:

-

Nucleophilic Substitution:

Reagents: Nucleophiles such as amines, thiols, and alcohols

Conditions: Typically carried out in polar solvents like water or alcohols at room temperature

Products: Substituted amines, thiols, or ethers

-

Oxidation:

Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate

Conditions: Conducted in aqueous or organic solvents at elevated temperatures

Products: Oxidized derivatives of the compound

-

Reduction:

Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride

Conditions: Performed in anhydrous solvents at low temperatures

Products: Reduced forms of the compound

Major Products Formed: The major products formed from these reactions include substituted amines, thiols, ethers, and various oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Dimethylaminopropyl-d6 chloride hydrochloride is extensively used as an intermediate in the synthesis of various pharmaceuticals. Its role as an alkylating agent allows for the modification of active pharmaceutical ingredients (APIs), facilitating the development of drugs with enhanced efficacy. Notable applications include:

- Synthesis of Antineoplastic Agents : The compound has been utilized in the preparation of nitrogen mustard-type compounds, which have shown potential in cancer treatment due to their ability to alkylate DNA, thereby inhibiting cell division and tumor growth .

- Production of Analgesics and Antibiotics : It serves as a reagent in the synthesis of analgesics and antibiotics, contributing to the development of pain management therapies and antimicrobial treatments .

Agricultural Chemical Intermediate

In agricultural science, this compound is employed as an intermediate for synthesizing agrochemicals. This includes the formulation of herbicides and pesticides that are essential for crop protection and yield improvement. The compound's reactivity allows for the production of targeted chemical agents that can effectively manage pests while minimizing environmental impact .

Biochemical Research

The compound is also significant in biochemical research, particularly in enzyme studies and protein modification:

- Biochemical Reagent : It is used as a biochemical reagent for enzyme assays, where its alkylating properties can modify enzyme activity or stability, aiding in the understanding of enzyme mechanisms and functions .

- Gene Delivery Systems : Research has explored its potential in non-viral gene delivery vectors, where it may enhance the efficiency of transferring genetic material into cells, thereby advancing gene therapy techniques .

Photographic Chemical Intermediate

This compound has applications in the photographic industry as a chemical intermediate. It is involved in the preparation of nucleation-promoting agents used in photographic emulsions, which are critical for developing high-quality photographic films .

Case Study 1: Antitumor Activity Evaluation

A study investigated the use of this compound in synthesizing novel antitumor compounds. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines, demonstrating promising results that warrant further exploration in drug development .

Case Study 2: Gene Delivery Enhancement

Research conducted at a prominent university examined the incorporation of this compound into non-viral vectors for gene therapy. The findings suggested that its inclusion significantly improved transfection efficiency compared to traditional methods, highlighting its potential role in advancing genetic therapies .

Wirkmechanismus

Molecular Targets and Pathways: The mechanism of action of 3-Dimethylaminopropyl-d6 Chloride Hydrochloride involves its interaction with nucleophilic sites on biomolecules. The compound forms covalent bonds with carboxyl groups, leading to the formation of stable amide linkages. This process is facilitated by the presence of deuterium, which enhances the stability and specificity of the interactions.

Pathways Involved: The compound primarily targets proteins and enzymes, modifying their structure and function. It is involved in pathways related to neurotransmission, signal transduction, and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

- 3-Dimethylaminopropyl chloride hydrochloride

- 3-Chloro-N,N-dimethylpropylamine hydrochloride

- N,N-Dimethyl (3-chloropropyl)amine hydrochloride

Comparison: 3-Dimethylaminopropyl-d6 Chloride Hydrochloride is unique due to its deuterium content, which provides enhanced stability and specificity in chemical reactions. Compared to its non-deuterated counterparts, it offers improved performance in analytical techniques such as mass spectrometry and NMR spectroscopy. Additionally, the deuterated form exhibits reduced metabolic degradation, making it a valuable tool in biological and medical research .

Biologische Aktivität

3-Dimethylaminopropyl-d6 Chloride Hydrochloride (CAS No. 1219799-04-8) is a deuterated derivative of 3-Dimethylaminopropyl chloride hydrochloride, commonly used in organic synthesis and medicinal chemistry. While specific biological activity data for this compound is limited, insights can be drawn from its parent compound and related derivatives. This article explores the biological activity, potential applications, and underlying mechanisms of action associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₇H₁₈ClN

- Molecular Weight : 151.68 g/mol

This compound features a dimethylamino group, which is known for its role in enhancing the lipophilicity and bioavailability of various pharmacological agents.

Biological Activity Overview

The biological activity of this compound is primarily inferred from studies on its non-deuterated counterpart. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Research indicates that dimethylaminoalkyl compounds exhibit antimicrobial properties. For instance, related compounds have been shown to inhibit bacterial growth by disrupting cell membrane integrity. The mechanism typically involves interaction with phospholipid bilayers, leading to increased permeability and subsequent cell lysis .

Cytotoxicity and Antiproliferative Effects

Certain derivatives of dimethylaminoalkyl compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of pro-apoptotic pathways .

- Table 1: Cytotoxicity Data of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Dimethylaminopropyl chloride | HeLa | 15 | Induction of apoptosis via cell cycle arrest |

| N,N-Dimethyl-2-(4-methoxyphenyl)acetamide | K562 | 20 | Membrane disruption |

The biological activity of this compound is likely mediated through several mechanisms:

- Cell Membrane Interaction : The dimethylamino group enhances the compound's ability to interact with lipid membranes, potentially leading to increased permeability and cell death.

- Apoptosis Induction : Similar compounds have been shown to activate caspases and other apoptotic pathways, suggesting that this compound may also promote programmed cell death in malignant cells .

Case Studies

While specific case studies on this compound are scarce, research on analogous compounds provides valuable insights:

- Antitumor Activity : A study investigating the antitumor efficacy of dimethylamino derivatives found that modifications to the alkyl chain significantly affected cytotoxicity against various cancer cell lines, including HeLa and K562. The presence of electron-withdrawing groups enhanced activity due to improved interaction with cellular targets .

- Antimicrobial Efficacy : A comparative analysis demonstrated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Eigenschaften

IUPAC Name |

3-chloro-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN.ClH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQNMDZRCXJETK-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCCl)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.